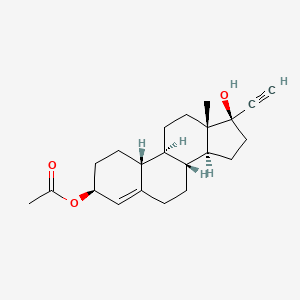
Norethynodiol 3-monoacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Norethynodiol 3-monoacetate is a synthetic steroidal compound with the molecular formula C22H30O3. It is a derivative of norethynodiol, which is a progestin used in hormonal contraceptives. The compound is characterized by its acetate ester at the 3-position, which enhances its stability and bioavailability .
Métodos De Preparación
The synthesis of norethynodiol 3-monoacetate typically involves the acetylation of norethynodiol. The reaction is carried out by treating norethynodiol with acetic anhydride in the presence of a base such as pyridine. The reaction conditions include maintaining the temperature at around 0-5°C to prevent side reactions and ensure high yield .
Industrial production methods for this compound involve large-scale acetylation processes, where the reaction is conducted in stainless steel reactors with precise control over temperature and pH. The product is then purified through crystallization or chromatography to achieve the desired purity .
Análisis De Reacciones Químicas
Norethynodiol 3-monoacetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound back to norethynodiol using reducing agents like lithium aluminum hydride.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield a ketone, while reduction with lithium aluminum hydride will regenerate norethynodiol .
Aplicaciones Científicas De Investigación
Norethynodiol 3-monoacetate has several scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for the development of chromatographic methods.
Biology: The compound is studied for its effects on cellular processes and hormone regulation.
Medicine: this compound is investigated for its potential use in hormone replacement therapy and contraceptive formulations.
Mecanismo De Acción
The mechanism of action of norethynodiol 3-monoacetate involves its conversion to norethynodiol in the body. Norethynodiol binds to progesterone receptors in target tissues, leading to changes in gene expression and modulation of reproductive functions. The molecular targets include the progesterone receptor and associated signaling pathways that regulate menstrual cycles and ovulation .
Comparación Con Compuestos Similares
Norethynodiol 3-monoacetate is similar to other progestins such as norethindrone acetate and levonorgestrel. it is unique due to its specific acetate ester at the 3-position, which provides distinct pharmacokinetic properties. Similar compounds include:
Norethindrone acetate: Another progestin used in contraceptives with a different ester group.
Levonorgestrel: A widely used progestin in emergency contraception.
Medroxyprogesterone acetate: A progestin used in hormone replacement therapy.
This compound stands out due to its specific structural modifications, which influence its stability, bioavailability, and receptor binding affinity .
Propiedades
Número CAS |
2061-45-2 |
|---|---|
Fórmula molecular |
C22H30O3 |
Peso molecular |
342.5 g/mol |
Nombre IUPAC |
[(3S,8R,9S,10R,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C22H30O3/c1-4-22(24)12-10-20-19-7-5-15-13-16(25-14(2)23)6-8-17(15)18(19)9-11-21(20,22)3/h1,13,16-20,24H,5-12H2,2-3H3/t16-,17-,18+,19+,20-,21-,22-/m0/s1 |
Clave InChI |
PNTOLNVYOGMBHQ-KAKDVIIHSA-N |
SMILES isomérico |
CC(=O)O[C@H]1CC[C@@H]2[C@H]3CC[C@]4([C@H]([C@@H]3CCC2=C1)CC[C@]4(C#C)O)C |
SMILES canónico |
CC(=O)OC1CCC2C3CCC4(C(C3CCC2=C1)CCC4(C#C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















